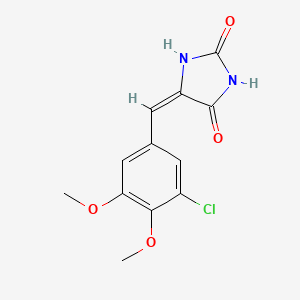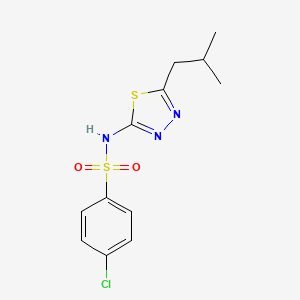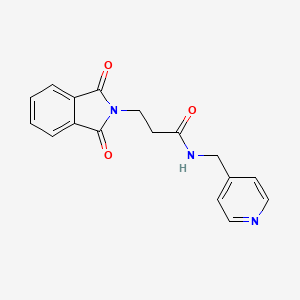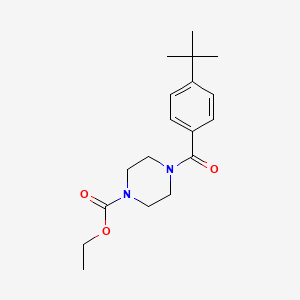![molecular formula C17H23N5OS B5516619 N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including reactions like aminomethylation, which can lead to the formation of complex N,S-containing heterocycles. For example, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides in 36–52% yields (Dotsenko, Krivokolysko, & Litvinov, 2012).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant complexity, including non-planar pyrimidine rings with boat conformations. Molecules are linked through hydrogen bonds forming chains of edge-fused rings, illustrating the compound's ability to form diverse molecular aggregates (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Chemical Reactions and Properties
The chemical reactivity of related compounds often involves interactions with DNA, demonstrating potential for anti-angiogenic and DNA cleavage activities, which are crucial for developing anticancer strategies. These activities suggest the compound's significant biological potential (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Physical Properties Analysis
Detailed analysis of physical properties such as solubility, melting point, and crystalline structure is crucial for understanding the compound's behavior in various environments. Although specific data on N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide is not readily available, related compounds show a range of physical behaviors depending on their molecular structure and substituents.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for determining the compound's applications. For example, the presence of a pyrimidinyl group can influence the compound's reactivity, making it a candidate for further functionalization and potential use in medicinal chemistry (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : Research has been conducted on the synthesis of novel compounds derived from related chemical structures, which show significant anti-inflammatory and analgesic properties. For example, Abu‐Hashem et al. (2020) synthesized novel compounds through reactions involving similar chemical structures, which were screened for their COX-1/COX-2 inhibition, showing high inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Antimicrobial and Anticancer Properties : Another area of application involves the synthesis of derivatives that exhibit antimicrobial and anticancer properties. Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were evaluated for their anti-angiogenic and DNA cleavage activities. These derivatives effectively blocked the formation of blood vessels in vivo and showed significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017.
Analgesic and Antiparkinsonian Activities : Additionally, research into the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from similar chemical structures has shown promising analgesic and antiparkinsonian activities. Amr, Maigali, and Abdulla (2008) developed a series of substituted pyridine derivatives that exhibited activities comparable to known drugs, highlighting the potential therapeutic applications of these compounds Amr, Maigali, & Abdulla, 2008.
Heterocyclic Compound Synthesis : The compound and its derivatives are also used in the synthesis of heterocyclic compounds with potential biological activities. For instance, Dotsenko, Krivokolysko, and Litvinov (2012) reported on the aminomethylation of a 2-thioxonicotinamide derivative, leading to the synthesis of tetraazatricyclo compounds, showcasing the versatility of related chemical structures in creating new molecules with potential research applications Dotsenko, Krivokolysko, & Litvinov, 2012.
Zukünftige Richtungen
The future directions for research on “N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could lead to the discovery of new drugs with potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCRMZFSHLYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=CS2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516596.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)


![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)

